Foundational Chemical Properties and Applications of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one in Fragment-Based Drug Discovery
Foundational Chemical Properties and Applications of 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one in Fragment-Based Drug Discovery
Executive Summary
In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to topologically complex, sp3-enriched scaffolds is a critical driver of clinical success. 1-(1-Hydroxy-2-methylpropan-2-yl)imidazolidin-2-one (CAS: 1566510-82-4) represents a highly functionalized, low-molecular-weight aliphatic heterocycle designed specifically for this paradigm (). This whitepaper deconstructs the physicochemical properties, mechanistic binding rationale, and experimental workflows required to leverage this cyclic urea building block in modern medicinal chemistry.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one combines a rigid, hydrogen-bonding cyclic urea core with a flexible, yet sterically constrained, hydroxylated tert-butyl appendage. This structural duality provides an exceptional balance of aqueous solubility and target engagement potential.
To systematically evaluate its utility as a starting point for hit-to-lead optimization, we benchmark its computed properties against the FBDD "Rule of 3" (Ro3).
Table 1: Computed Physicochemical and Pharmacokinetic Parameters
| Parameter | Value | FBDD "Rule of 3" Compliance |
| Molecular Weight (MW) | 158.20 g/mol | Yes (≤ 300 Da) |
| Partition Coefficient (cLogP) | -0.42 (est.) | Yes (≤ 3) |
| Hydrogen Bond Donors (HBD) | 2 (-OH, -NH) | Yes (≤ 3) |
| Hydrogen Bond Acceptors (HBA) | 4 (N + O count) | Near compliance (≤ 3)* |
| Topological Polar Surface Area | 58.6 Ų | Yes (≤ 60 Ų) |
| Number of Rotatable Bonds | 2 | Yes (≤ 3) |
| Fraction sp3 Carbon (Fsp3) | 0.86 (6 of 7 carbons) | Highly Favorable (≥ 0.4) |
*Note: While the strict Ro3 threshold for HBA is 3, a value of 4 is highly tolerated in modern FBDD, especially when the acceptors are embedded in a highly soluble, sp3-rich framework.
Mechanistic Role in Pharmacophore Design
Cyclic ureas are privileged scaffolds in medicinal chemistry because they act as conformationally restricted bioisosteres for amides and linear ureas. The carbonyl oxygen of the imidazolidin-2-one ring is a potent hydrogen-bond acceptor. In structural biology, this motif is frequently observed displacing high-energy structural water molecules or anchoring directly to backbone amides, a mechanism famously exploited in the design of HIV protease and CGRP receptor antagonists (1)[1][2].
Furthermore, the gem-dimethyl group on the appendage is not merely a lipophilic spacer. It exerts a profound Thorpe-Ingold effect , restricting the conformational freedom of the adjacent primary hydroxyl group. This pre-organization reduces the entropic penalty upon binding to a target protein, thereby enhancing ligand efficiency (LE) (3)[3].
Experimental Workflows in FBDD
Because fragments like CAS 1566510-82-4 typically exhibit low binding affinities (high micromolar to millimolar Kd ), standard biochemical inhibition assays often yield false negatives. Therefore, biophysical techniques such as Saturation Transfer Difference NMR (STD-NMR) and X-ray crystallography are mandatory for validation.
Figure 1: Fragment-based drug discovery workflow for cyclic urea building blocks.
Protocol 1: NMR-Based Fragment Screening (STD-NMR)
This protocol describes the self-validating methodology for detecting the transient binding of the imidazolidin-2-one fragment to a target kinase.
-
Sample Preparation: Prepare a 500 μM solution of the fragment in a deuterated buffer (50 mM Tris-d11, pH 7.4, 150 mM NaCl, 10% D2O).
-
Causality: D2O and deuterated buffers are utilized to minimize the massive solvent proton resonance that would otherwise obscure the ligand's aliphatic signals.
-
-
Target Protein Addition: Introduce the target protein at a concentration of 10 μM.
-
Causality: The high ligand-to-protein ratio (50:1) ensures the system remains in a fast-exchange regime on the NMR timescale. This allows a single protein binding site to magnetize multiple ligand molecules, amplifying the detectable signal.
-
-
Data Acquisition: Acquire 1D 1 H NMR spectra using a spectrometer equipped with a cryoprobe. Apply selective radiofrequency irradiation (on-resonance) at -0.5 ppm.
-
Causality: Irradiating at -0.5 ppm specifically targets the aliphatic protons of the protein (e.g., methyl groups of valine/leucine) which are absent in the fragment, ensuring only the protein envelope is directly saturated.
-
-
Off-Resonance Control (Self-Validation): Acquire a reference spectrum with irradiation at an empty spectral region (e.g., 40 ppm). If signals appear here, it indicates direct, unintended irradiation of the ligand, invalidating the run.
-
Difference Spectrum Generation: Subtract the on-resonance spectrum from the off-resonance control.
-
Validation: Signals remaining in the difference spectrum correspond exclusively to the protons of the fragment that are in close spatial contact (< 5 Å) with the protein. For this specific fragment, the gem-dimethyl protons (~1.2 ppm) typically yield strong STD signals due to their insertion into hydrophobic sub-pockets.
Synthetic Derivatization & Fragment Growing
Once validated as a hit, the fragment must be "grown" to increase affinity. The secondary amine (N3 of the imidazolidin-2-one ring) is a prime candidate for transition-metal-catalyzed N-arylation, allowing the fragment to extend into adjacent hydrophobic pockets (4)[4].
Protocol 2: Regioselective N-Arylation of the Imidazolidin-2-one Core
Because the molecule possesses both a free secondary amine and a primary hydroxyl group, strict chemoselectivity is required.
-
Hydroxyl Protection: React the fragment with tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole in DMF at 0 °C to yield the O-TBS protected intermediate.
-
Causality: The primary hydroxyl is highly nucleophilic. Protecting it with a bulky TBS group prevents competitive O-arylation during the subsequent cross-coupling step.
-
-
Buchwald-Hartwig Cross-Coupling: Combine the O-protected fragment with an aryl halide (e.g., 4-bromopyridine), Pd 2 (dba) 3 (catalyst), Xantphos (ligand), and Cs 2 CO 3 (base) in anhydrous 1,4-dioxane.
-
Causality: Xantphos is explicitly chosen as a bidentate ligand because its large bite angle promotes rapid reductive elimination, a kinetic step that is notoriously difficult but critical for coupling secondary cyclic amines.
-
-
Reaction Conditions: Degas the mixture via argon sparging for 15 minutes, then heat at 100 °C for 12 hours.
-
Causality: Argon sparging eliminates dissolved oxygen, preventing the irreversible oxidative degradation of the electron-rich Pd(0) active catalyst species.
-
-
Deprotection: Treat the crude mixture with tetrabutylammonium fluoride (TBAF) in THF at room temperature for 2 hours.
-
Causality: TBAF provides a highly specific source of fluoride ions that selectively cleave the Si-O bond (driven by the high thermodynamic stability of the Si-F bond), leaving the newly formed C-N bond entirely intact.
-
-
Validation (Self-Validation): Confirm the regioselective N-aryl product via LC-MS and 1 H-NMR. The complete disappearance of the broad NH singlet at ~6.5 ppm, coupled with the appearance of new aromatic protons, validates that the substitution occurred exclusively at the correct regiocenter.
References
-
Sigma-Aldrich Product Data : 1-(1-hydroxy-2-methylpropan-2-yl)imidazolidin-2-one | 1566510-82-4. Sigma-Aldrich.
-
ACS Journal of Medicinal Chemistry : Fragment-Based Discovery of an Oral Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of Migraine. 1
-
NIH PubMed Central (PMC) : Therapeutic strategies underpinning the development of novel techniques for the treatment of HIV infection. 2
-
NIH PubMed Central (PMC) : The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives. 4
-
ACS Journal of Medicinal Chemistry : From Hit Seeking to Magic Bullets: The Successful Union of Epigenetic and Fragment Based Drug Discovery (EPIDD + FBDD). 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Therapeutic strategies underpinning the development of novel techniques for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
